5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
Overview
Description
“5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C17H14O4 . It is also known by other names such as “Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate” and has a molecular weight of 282.29 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C17H14O4/c1-2-20-17(19)15-13-10-12(18)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3
. The Canonical SMILES is CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.29 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass are both 282.08920892 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, which could potentially include compounds similar to 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester, has been reported (Gao, Liu, Jiang, & Li, 2011).
- A study on the synthesis of benzofuran aryl ureas and carbamates, including ethyl carboxylate derivatives, highlights the importance of these compounds in antimicrobial applications (Kumari et al., 2019).
Potential Applications in Materials Science
- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the compound , have been studied for their potential as non-linear optical (NLO) materials, indicating the relevance of such compounds in optical applications (Chandrakantha et al., 2013).
Pharmaceutical and Biological Relevance
- Research on the synthesis of various benzofuran derivatives, including carboxylic acid ethyl esters, has been conducted, highlighting their potential in pharmacological studies and drug development (Thorat et al., 2016).
- The study of thermally stable copoly(ester–amide)s from diester–dicarboxylic acids containing furan rings, such as benzofuran derivatives, points to applications in polymer science (Banihashemi & Toiserkani, 2004).
Future Directions
properties
IUPAC Name |
ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-17(19)15-13-10-12(18)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZJQHPNLFLEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347685 | |
Record name | 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate | |
CAS RN |
4610-75-7 | |
Record name | 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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